

Hesperetin Dihydrochalcone: A Technical Guide to Natural Sources, Extraction, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

Cat. No.: B191844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of significant interest due to its potential applications in the pharmaceutical and food industries. While not a primary natural product, HDC is synthesized from the abundant flavanone glycoside hesperidin, found predominantly in citrus fruits. This technical guide provides a comprehensive overview of the natural sources of hesperidin, detailed methodologies for its extraction, and protocols for the chemical synthesis of **hesperetin dihydrochalcone** and its related compounds.

Natural Sources of Hesperidin

Hesperidin is a flavanone glycoside abundantly present in citrus fruits, particularly in the peel (flavedo and albedo).^{[1][2]} The concentration of hesperidin varies depending on the citrus species, cultivar, and maturity of the fruit.^{[1][3]} Immature fruits and peels are generally the most potent sources.^[4]

Table 1: Hesperidin Content in Various Citrus Species

Citrus Species	Variety	Plant Part	Hesperidin Content (mg/g dry weight unless specified)	Reference
Citrus sinensis (Sweet Orange)	Navel	Peel	16.97	[2]
Citrus sinensis (Sweet Orange)	-	Pulp	24.77 (mg/g dw) in 90% methanol extract	[1]
Citrus reticulata (Tangerine)	Ponkan	Peel	21.57	[2]
Citrus reticulata (Tangerine)	Murcott	Peel	20.34	[2]
Citrus unshiu	WenzhouMiju	Peel	up to 62.5	[4]
Citrus aurantium (Bitter Orange)	-	Fruit	700–2,500 ppm	
Citrus limon (Lemon)	-	Juice	18 mg/100mL	
Citrus aurantifolia (Lime)	Mexican	Peel	0.65 (mg/g wet weight)	[5]

Extraction of Hesperidin from Citrus Peel

The extraction of hesperidin from citrus peel is a critical first step for the synthesis of HDC. Various methods have been developed, with the choice of solvent and extraction conditions significantly impacting the yield and purity.

Experimental Protocol: Alkaline Extraction

This traditional method leverages the acidic nature of the phenolic hydroxyl groups in hesperidin.

- Preparation of Peel: Dry citrus peels at 50-60°C and grind them into a fine powder.
- Defatting (Optional but Recommended): To improve the purity of the final product, defat the powdered peel by refluxing with petroleum ether for 1.5-2 hours.[6]
- Alkaline Extraction: Macerate the defatted peel powder in an aqueous solution of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) with a pH of 11-11.5 at room temperature.[5][7]
- Filtration: After a designated period (e.g., overnight), filter the mixture to separate the solid residue.
- Acid Precipitation: Acidify the filtrate to a pH of 4.2-4.5 using an acid like hydrochloric acid (HCl) while heating at 40-45°C.[5][7]
- Crystallization: Allow the solution to stand for 12-24 hours to facilitate the crystallization of hesperidin.
- Isolation and Drying: Collect the hesperidin crystals by filtration, wash with water, and dry.

Experimental Protocol: Solvent Extraction

Solvent extraction using organic solvents is another common method.

- Preparation of Peel: As described in the alkaline extraction protocol.
- Solvent Maceration: Macerate the peel powder in a solvent such as methanol, ethanol, or a mixture of dimethyl sulfoxide (DMSO) and methanol (1:1 v/v) at room temperature.[1][5][7] Agitation can enhance extraction efficiency.
- Soxhlet Extraction (for higher efficiency): Place the peel powder in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours until the solvent runs clear. [7]
- Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude hesperidin extract.

- Purification: The crude extract can be further purified by recrystallization from a suitable solvent like dimethylformamide or by column chromatography.[6]

Table 2: Comparison of Hesperidin Extraction Methods

Extraction Method	Solvent/Reagent	Temperature	Duration	Reported Yield	Reference
Maceration	Methanol-1% HCl	Room Temperature	Overnight	-	[7]
Soxhlet Extraction	Methanol	65°C	4 hours	2.35 g from 250g peel	[7]
Alkaline Extraction	NaOH (pH 11-11.5)	Room Temperature	-	60-70% hesperidin content	[5][7]
Ultrasound-Assisted	40% Ethanol	90°C	10-15 min	-	[1]
Microwave-Assisted	70% Ethanol	140°C	7 min	Comparable to DMSO:Methanol	[1]
Subcritical Water	Water	160°C	10 min	1.9-fold higher than 70% ethanol	[1]

Synthesis of Hesperetin Dihydrochalcone (HDC)

HDC is synthesized from hesperidin through a two-step process: conversion to hesperidin dihydrochalcone followed by hydrolysis. Alternatively, it can be synthesized from neohesperidin.

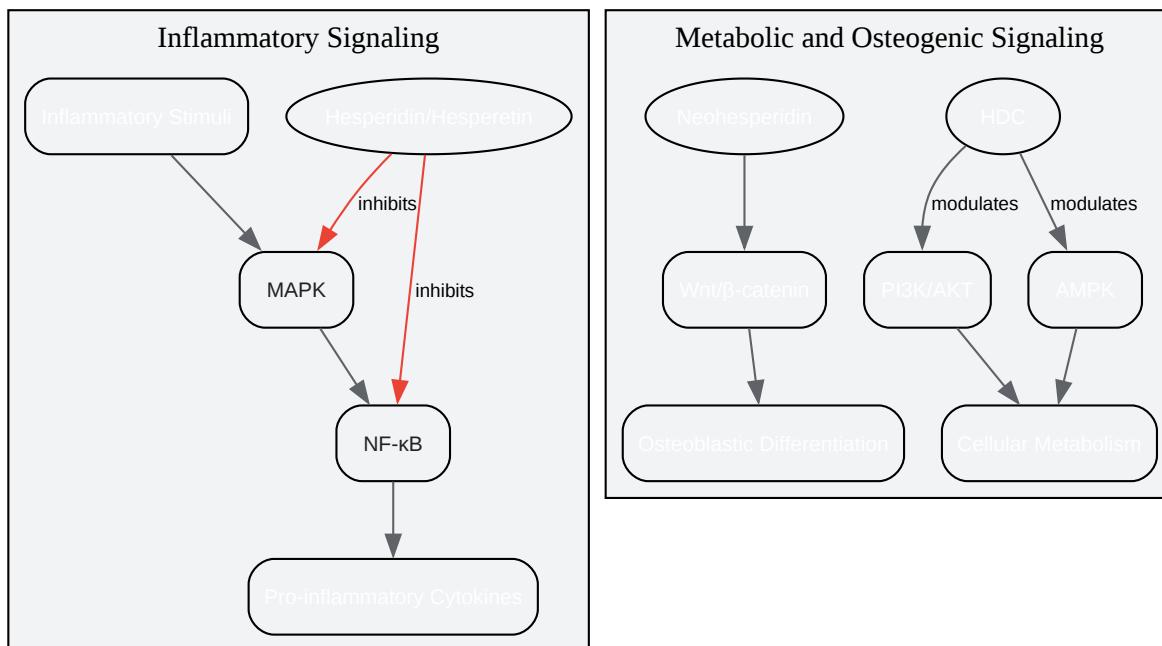
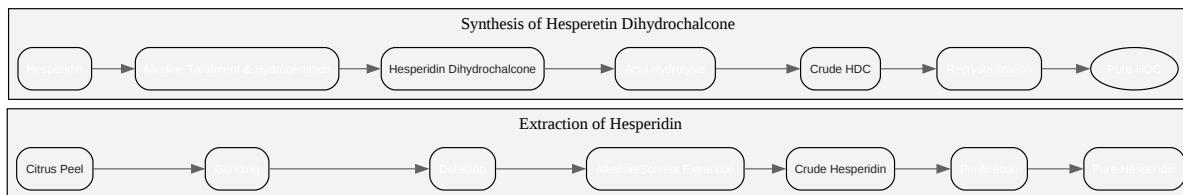
Chemical Synthesis from Hesperidin

This process involves the alkaline-induced ring-opening of the flavanone structure to a chalcone, followed by catalytic hydrogenation and subsequent hydrolysis.[8]

- Alkaline Treatment: Dissolve hesperidin in an aqueous solution of sodium hydroxide (5-10% w/v).[8]
- Catalytic Hydrogenation: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), to the alkaline solution.[8][9]
- Hydrogenation Reaction: Carry out the hydrogenation reaction under a hydrogen atmosphere at a controlled temperature (e.g., 40-45°C) and pressure (e.g., 1.5 MPa) for a specified duration (e.g., 3-10 hours).[8][9]
- Catalyst Removal: After the reaction is complete, filter the mixture to remove the catalyst.
- Acidification: Adjust the pH of the hesperidin dihydrochalcone solution to 2 with hydrochloric acid.[8]
- Hydrolysis: Heat the acidified solution to reflux for approximately 5 hours to hydrolyze the rhamnose sugar moiety.[8]
- Crystallization and Isolation: Cool the solution to below 10°C and allow it to crystallize for 24 hours. Collect the crude **hesperetin dihydrochalcone** product by filtration and dry.[8]
- Purification: Recrystallize the crude product from 50% ethanol to obtain purified **hesperetin dihydrochalcone**.[10]

Chemical Synthesis from Neohesperidin

A similar "one-pot" method can be used to synthesize HDC from neohesperidin, which is also found in citrus fruits, particularly bitter orange.[10][11]



- Ring Opening and Hydrogenation: Dissolve neohesperidin in a sodium hydroxide solution. Add a hydrogenation catalyst (e.g., three-way nickel catalyst) and conduct catalytic hydrogenation to form neohesperidin dihydrochalcone.[10]
- Neutralization and Hydrolysis: Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 2 and then reflux to hydrolyze the glycosidic bond, yielding **hesperetin dihydrochalcone**.[10]

- Isolation and Purification: Cool the solution, allow for crystallization, and then filter and dry the product. Recrystallize from 50% ethanol for purification.[10]

Table 3: Synthesis of Dihydrochalcones - Reaction Parameters and Yields

Starting Material	Key Reagents	Catalyst	Conditions	Product	Reported Yield	Reference
Hesperidin	NaOH, H ₂	Raney Ni	40-45°C	Hesperidin Dihydrochalcone	-	[8]
Hesperidin	NaOH, H ₂	Pt/C	30-90°C, 1.5 MPa	Hesperidin Dihydrochalcone	>90% (molar)	[9]
Neohesperidin	NaOH, H ₂	Three-way Ni	-	Hesperetin Dihydrochalcone	High	[10]
Neohesperidin	KOH, H ₂	Pd/C	Room Temp, Atm. Pressure	Neohesperidin Dihydrochalcone	>98%	[12]

Visualizing the Processes and Pathways Experimental Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsdjournal.org [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. citrus flavonoid hesperidin: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. qascf.com [qascf.com]
- 8. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 9. CN101643486A - Method for preparing hesperidin dihydrochalcone - Google Patents [patents.google.com]
- 10. CN110950747A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 11. NEOHESPERIDIN DIHYDROCHALCONE (NHDC) - Ataman Kimya [atamanchemicals.com]
- 12. Synthesis of neohesperidin dihydrochalcone at room temperature and atmospheric pressure [journal.buct.edu.cn]
- To cite this document: BenchChem. [Hesperetin Dihydrochalcone: A Technical Guide to Natural Sources, Extraction, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191844#hesperetin-dihydrochalcone-natural-sources-and-extraction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com